(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3O2S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic derivative that combines elements of thiazole and coumarin, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be broken down into key components:
- Acrylonitrile moiety : Provides a reactive site for biological interactions.
- Thiazole ring : Known for its role in various pharmacological activities.
- Coumarin derivative : Associated with significant anticancer properties.
The molecular formula for this compound is C19H18N2O2S, indicating a complex structure that may influence its biological activity.
Research indicates that compounds containing both thiazole and coumarin structures exhibit significant anticancer properties. Specifically, they have been shown to:
- Inhibit cell proliferation : Studies using the Sulforhodamine B (SRB) assay demonstrated that this compound effectively reduces the viability of various cancer cell lines, including lung cancer cells .
- Induce apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways in cancer cells, possibly through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Case Studies
- Cell Line Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents, indicating a higher potency .
- Comparative Analysis : When compared to other known anticancer agents, this compound demonstrated superior activity in inhibiting cell growth in several assays, suggesting its potential as a lead compound for further development.
Biological Activity Summary Table
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MCF-7 | 5.0 | Apoptosis induction |
Cytotoxicity | HepG2 | 4.5 | Cell cycle arrest |
Antimicrobial | S. aureus | 0.48 | Inhibition of bacterial growth |
Additional Biological Activities
Beyond anticancer properties, compounds similar to this compound have shown:
- Antimicrobial Effects : The thiazole component contributes to antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Properties
IUPAC Name |
(Z)-3-(4-ethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-2-15-7-9-18(10-8-15)25-13-17(12-24)22-26-20(14-29-22)19-11-16-5-3-4-6-21(16)28-23(19)27/h3-11,13-14,25H,2H2,1H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIKOWZIDQSDD-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.